molecular formula C11H15N3O2 B5562051 2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE

2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5562051
M. Wt: 221.26 g/mol
InChI Key: MWPXMYNAJQXGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a pyridazine ring, hydroxyl group, and bis(prop-2-en-1-yl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Bis(prop-2-en-1-yl)amino Group: This step involves the reaction of the pyridazine derivative with bis(prop-2-en-1-yl)amine under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, reduced derivatives, and substituted pyridazine derivatives.

Scientific Research Applications

2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Hydroxylated Amines: Compounds with hydroxyl and amino groups in different configurations.

    Bis(prop-2-en-1-yl)amine Derivatives: Compounds with similar bis(prop-2-en-1-yl)amino groups but different core structures.

Uniqueness

2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[bis(prop-2-enyl)amino]methyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-7-13(8-4-2)9-14-11(16)6-5-10(15)12-14/h3-6H,1-2,7-9H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPXMYNAJQXGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CN1C(=O)C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.